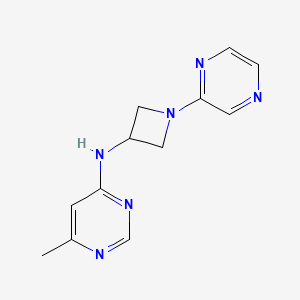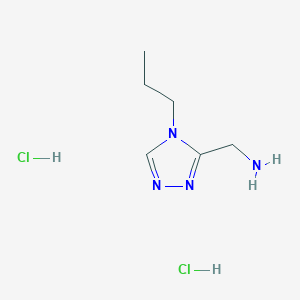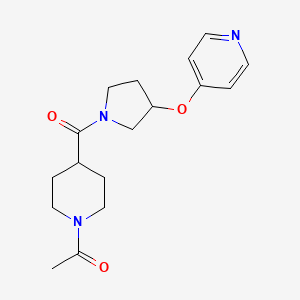
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine-based compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. It has been reported to exhibit potent anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been shown to possess anti-inflammatory and anti-bacterial properties, which could be useful in the development of new drugs. In agriculture, it has been reported to have herbicidal activity against certain weed species, making it a potential candidate for weed control.
Wirkmechanismus
The mechanism of action of 6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cell proliferation and tumor growth, such as thymidylate synthase and dihydrofolate reductase. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been reported to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to possess anti-inflammatory and anti-bacterial properties, which could be useful in the development of new drugs. In agriculture, it has been reported to have herbicidal activity against certain weed species.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has several advantages and limitations for lab experiments. One of the main advantages is its potent anti-tumor activity, making it a potential candidate for cancer treatment. Additionally, it has been shown to possess anti-inflammatory and anti-bacterial properties, which could be useful in the development of new drugs. However, one of the limitations is its potential toxicity, which could restrict its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. One of the potential directions is the development of new drugs based on its anti-tumor, anti-inflammatory, and anti-bacterial properties. Additionally, further studies could be conducted to understand its mechanism of action and potential toxicity. In agriculture, it could be further studied for its herbicidal activity against different weed species. Overall, the potential applications of 6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine make it an interesting compound for future research.
Synthesemethoden
The synthesis of 6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine can be achieved using different methods. One of the commonly used methods involves the reaction of 2-chloropyrimidine-5-carbaldehyde with 2-aminopyrazine in the presence of a base and a reducing agent. The resulting product is then treated with methyl iodide to obtain the final compound.
Eigenschaften
IUPAC Name |
6-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-9-4-11(16-8-15-9)17-10-6-18(7-10)12-5-13-2-3-14-12/h2-5,8,10H,6-7H2,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXODPFAFSAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CN(C2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethylphenyl)-4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2386922.png)



![(2-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2386927.png)

![5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386929.png)


![2-Chloro-N-[2-[methyl(pyridin-3-ylmethyl)amino]-2-oxoethyl]propanamide](/img/structure/B2386939.png)
![N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2386940.png)

![N-(3-chloro-2-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386942.png)